molecular formula C27H48ClNO5 B11828183 Tricyclo[3.3.1.13,7]decane-1-butanamide

Tricyclo[3.3.1.13,7]decane-1-butanamide

Cat. No.: B11828183
M. Wt: 502.1 g/mol
InChI Key: JTTBDQXPAXYQKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tricyclo[3.3.1.13,7]decane-1-butanamide is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its stability and rigidity, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tricyclo[3.3.1.13,7]decane-1-butanamide typically involves multiple steps, starting with the formation of the tricyclic core. One common method involves a Diels-Alder reaction followed by a series of cyclization steps. The reaction conditions often require high temperatures and the presence of catalysts to facilitate the formation of the tricyclic structure .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Tricyclo[3.3.1.13,7]decane-1-butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction typically yields alcohols .

Scientific Research Applications

Tricyclo[3.3.1.13,7]decane-1-butanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Tricyclo[3.3.1.13,7]decane-1-butanamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tricyclo[3.3.1.13,7]decane-1-butanamide is unique due to its specific tricyclic structure and the presence of the butanamide group. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C27H48ClNO5

Molecular Weight

502.1 g/mol

IUPAC Name

acetic acid;4-(1-adamantyl)-N-[2-[2-(6-chlorohexoxy)ethoxy]ethyl]-2-methylbutanamide

InChI

InChI=1S/C25H44ClNO3.C2H4O2/c1-20(6-7-25-17-21-14-22(18-25)16-23(15-21)19-25)24(28)27-9-11-30-13-12-29-10-5-3-2-4-8-26;1-2(3)4/h20-23H,2-19H2,1H3,(H,27,28);1H3,(H,3,4)

InChI Key

JTTBDQXPAXYQKT-UHFFFAOYSA-N

Canonical SMILES

CC(CCC12CC3CC(C1)CC(C3)C2)C(=O)NCCOCCOCCCCCCCl.CC(=O)O

Origin of Product

United States

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